molecular formula C23H19ClN2O2 B15159834 N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-26-2

N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide

Cat. No.: B15159834
CAS No.: 820246-26-2
M. Wt: 390.9 g/mol
InChI Key: RYEPVNCRGYQNCG-UHFFFAOYSA-N
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Description

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide: is an organic compound that belongs to the class of aromatic amides It features a phenylene core substituted with a chloro group and a prop-2-en-1-yl group, flanked by two benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves a multi-step organic synthesis process. One common route includes:

    Starting Material: The synthesis begins with 4-chloro-1,2-phenylenediamine.

    Alkylation: The diamine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is then subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[4-Chloro-5-(prop-2-yn-1-yl)-1,2-phenylene]dibenzamide
  • N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]diacetamide

Uniqueness

N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, prop-2-en-1-yl group, and benzamide moieties makes it a versatile compound for various applications.

Properties

CAS No.

820246-26-2

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-(2-benzamido-4-chloro-5-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C23H19ClN2O2/c1-2-9-18-14-20(25-22(27)16-10-5-3-6-11-16)21(15-19(18)24)26-23(28)17-12-7-4-8-13-17/h2-8,10-15H,1,9H2,(H,25,27)(H,26,28)

InChI Key

RYEPVNCRGYQNCG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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